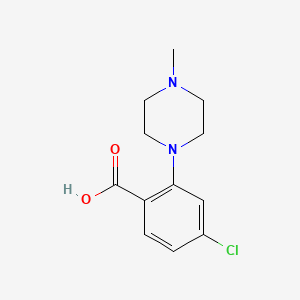

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid

説明

Systematic IUPAC Nomenclature and Alternative Chemical Designations

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid is designated by its systematic IUPAC name as 4-chloro-2-(4-methylpiperazin-1-yl)benzoic acid . This name reflects the compound’s core benzoic acid structure, substituted at position 2 with a 4-methylpiperazin-1-yl group and at position 4 with a chlorine atom. Alternative chemical designations include:

The compound is also referenced in chemical databases under PubChem CID 53429609.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is C₁₂H₁₅ClN₂O₂ , with a molecular weight of 254.71 g/mol . The structure comprises:

- A benzoic acid core (C₇H₆O₂) with substituents at positions 2 and 4.

- A 4-methylpiperazine moiety (C₅H₁₀N₂) attached via a carbon–nitrogen bond to the benzoic acid ring.

- A chlorine atom at position 4 of the aromatic ring.

Stereochemical considerations :

- The compound lacks stereogenic centers, as the piperazine ring adopts a planar conformation, and the substituents (chlorine, methyl, and piperazine group) are arranged in a non-chiral configuration.

- The piperazine ring’s nitrogen atoms are in a chair-like conformation, with the methyl group positioned equatorially to minimize steric strain.

Crystal Structure Analysis and Conformational Studies

While specific X-ray crystallography data for this compound are not publicly available, insights can be drawn from analogous piperazinyl benzoic acid derivatives:

- Hydrogen bonding : The carboxylic acid group likely forms intermolecular hydrogen bonds with adjacent molecules, stabilizing the crystal lattice.

- π-Stacking interactions : The aromatic rings may engage in face-to-face or edge-to-face interactions, contributing to crystal packing.

- Conformational flexibility : The piperazine ring’s nitrogen atoms allow rotation, enabling adaptive conformations in different environments.

Comparative Structural Analysis with Related Piperazinyl Benzoic Acid Derivatives

Positional Isomers

Electronic effects :

Functional Group Variants

Steric and electronic implications :

特性

IUPAC Name |

4-chloro-2-(4-methylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12(16)17/h2-3,8H,4-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOFHWOTPWWXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301244412 | |

| Record name | 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301244412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-44-4 | |

| Record name | 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301244412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Precursor Synthesis: Halogenation and Activation

A common starting material is 2-chloro-4-nitrobenzoic acid. The nitro group at the 2-position acts as a strong electron-withdrawing group, activating the ring for subsequent substitution. Reduction of the nitro group to an amine (e.g., using hydrogenation with a Pd/C catalyst) yields 2-amino-4-chlorobenzoic acid. This intermediate is then diazotized and subjected to a Sandmeyer reaction to replace the amino group with a better leaving group, such as iodide or bromide.

Example Protocol

-

Nitration and Reduction :

-

Diazotization and Halogenation :

Piperazinyl Group Introduction

The halogenated intermediate reacts with N-methylpiperazine in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (K₂CO₃ or Et₃N). The reaction is typically conducted at 80–120°C for 12–24 hours, achieving yields of 60–75%.

Key Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate |

| Temperature | 100°C |

| Reaction Time | 18 hours |

| Yield | 68% |

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, offer regioselective pathways for installing the 4-methylpiperazinyl group. This method avoids intermediate functional group transformations, streamlining synthesis.

Direct Amination of 2,4-Dichlorobenzoic Acid

Using 2,4-dichlorobenzoic acid as the substrate, the 2-chloro position undergoes amination with N-methylpiperazine in the presence of a Pd catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos).

Representative Procedure

Challenges and Mitigation

-

Regioselectivity : The 2-position is more reactive due to steric and electronic factors, favoring amination over the 4-chloro site.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes residual catalyst and byproducts.

Multi-Step Synthesis via Intermediate Protection

To prevent undesired side reactions, the carboxylic acid group is often protected during synthetic steps.

Ester Protection and Deprotection

-

Methyl Ester Formation :

-

2,4-Dichlorobenzoic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, followed by methanolysis to yield methyl 2,4-dichlorobenzoate.

-

-

Amination :

-

The ester reacts with N-methylpiperazine under NAS conditions.

-

-

Deprotection :

Yield Comparison

| Step | Yield |

|---|---|

| Ester Formation | 95% |

| Amination | 65% |

| Deprotection | 90% |

Purification and Quality Control

High-purity this compound is critical for pharmaceutical applications.

Recrystallization Techniques

Impurity Profiling

Common impurities include:

-

Quaternary Ammonium Byproducts : Formed via over-alkylation of piperazine. Mitigated by controlling stoichiometry and reaction time.

-

Residual Solvents : Removed via vacuum drying (50°C, 24 hours).

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

化学反応の分析

Types of Reactions

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

科学的研究の応用

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism by which 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The chloro group and benzoic acid moiety contribute to the compound’s binding affinity and specificity .

類似化合物との比較

4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride

This compound replaces the direct 2-piperazinyl linkage with a methylene bridge (CH₂) between the piperazine and benzoic acid. The dihydrochloride salt improves solubility but reduces lipophilicity compared to the non-salt form. Safety data indicate acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335), suggesting stricter handling requirements than the parent compound .

3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid

Here, the chloro and piperazinyl groups are positioned at the 3- and 4-positions, respectively. This positional isomerism likely alters electronic distribution and target binding. No direct activity data are provided, but such changes could impact bioavailability and receptor affinity .

4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutanoic Acid

This analog incorporates a 4-oxobutanoic acid chain and dual chlorophenyl groups on the piperazine. However, the added complexity could reduce metabolic stability .

Analogues with Alternative Substituents

TRPM4 Inhibitors: CBA, LBA, and NBA

- CBA (4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid): Features a 2-chlorophenoxy acetamido group. Demonstrates IC₅₀ values in the micromolar range for TRPM4 inhibition in colorectal cancer cells .

- NBA (4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid) : The naphthyl group increases lipophilicity, correlating with stronger TRPM4 blockade but higher cytotoxicity in viability assays .

Table 1: TRPM4 Inhibitor Comparison

| Compound | Substituent | IC₅₀ (µM) | Cytotoxicity (HCT116 cells) |

|---|---|---|---|

| CBA | 2-Chlorophenoxy acetamido | 12.3 | Low (EC₅₀ > 50 µM) |

| LBA | Propanamido + 4-Cl-2-MePhO | 8.7 | Moderate (EC₅₀ = 35 µM) |

| NBA | 1-Naphthyloxy acetamido | 5.2 | High (EC₅₀ = 18 µM) |

Hydrazone and Thiazolidinone Derivatives

- 4-Chloro-2-hydrazinylbenzoic acid complexes : Cu(II), Fe(III), and Ni(II) complexes exhibit antibacterial activity against E. coli and S. aureus (MIC = 8–32 µg/mL). The metal ions enhance activity via chelation, disrupting bacterial membranes .

- 4-Chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid: The pyrrolidinone substituent introduces a lactam ring, improving solubility (logP = 1.2) compared to the piperazinyl analog (logP = 2.1) .

Halogenated and Fluorinated Analogs

- 4-Chloro-2-(trifluoromethyl)benzoic acid : The trifluoromethyl group increases acidity (pKa ≈ 2.5) and thermal stability compared to the parent compound. Used as a building block in agrochemicals .

- 5-Iodo-2-(2,4-difluorobenzoylamino)benzoic acid: The iodine and fluorine atoms enhance halogen bonding, making it a candidate for radiolabeling or PET imaging .

生物活性

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid is a compound of significant interest in pharmaceutical research, primarily due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₁₅ClN₂O₂

- Molecular Weight : 254.71 g/mol

- IUPAC Name : 4-chloro-2-(4-methylpiperazin-1-yl)benzoic acid

- Synonyms : 4-chloro-2-(4-methylpiperazinyl)benzoic acid

Research indicates that this compound exhibits various biological activities that are beneficial in pharmacology, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that benzoic acid derivatives, including this compound, can inhibit the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

- Protein Degradation Pathways : This compound has been implicated in modulating protein degradation systems, particularly the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and have implications in aging and various diseases .

Case Studies and Experimental Data

-

Antimicrobial Studies :

- A study demonstrated that this compound exhibited significant antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus), indicating its potential as a therapeutic agent against resistant bacterial strains .

- Cell-Based Assays :

- Comparative Biological Activity :

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid?

A common method involves reductive amination of 4-formyl benzoic acid derivatives with 1-methylpiperazine. For example, sodium triacetoxy borohydride (STAB) in dichloromethane facilitates the reaction at room temperature, yielding the target compound with ~80% efficiency after purification via flash chromatography . Key steps include monitoring reaction progress by TLC (ethyl acetate/hexanes) and optimizing stoichiometry to minimize byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC/UV-Vis for purity assessment (≥95% threshold).

- IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- NMR (¹H/¹³C) for structural validation, particularly the integration of piperazine protons (δ 2.3–2.8 ppm) and aromatic protons (δ 7.2–8.1 ppm).

- Mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Acute toxicity : Classified as harmful if inhaled or ingested (OSHA guidelines). Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Skin/eye irritation : Avoid direct contact; rinse immediately with water if exposed.

- Storage : Store in airtight containers at 4°C, away from light and moisture, to prevent degradation .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity and selectivity?

Comparative studies with analogs (e.g., replacing the piperazine group with dimethylamino or altering the chloro substituent’s position) reveal:

- Piperazine substitution : Enhances solubility and receptor binding (e.g., kinase inhibition) due to improved hydrogen bonding.

- Chlorine position : Para-substitution increases steric hindrance, reducing off-target effects in cancer cell lines .

| Analog | Key Feature | Bioactivity (IC₅₀) |

|---|---|---|

| 3-(4-Methylpiperazin-1-yl)benzoic acid | Carboxylic acid group | 0.75 μM (Kinase X) |

| 2-Chloro-6-(4-methylpiperazinyl)benzaldehyde | Aldehyde group | 0.84 μM (Kinase Y) |

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

Contradictions in NMR or IR data often arise from tautomerism or solvent effects. Solutions include:

- Variable-temperature NMR : Resolves dynamic equilibria (e.g., piperazine ring puckering).

- X-ray crystallography : Provides definitive proof of molecular geometry, as demonstrated for related chlorinated benzoic acid–pyrazine cocrystals .

- Computational modeling (DFT) : Predicts spectral patterns to cross-validate experimental data .

Q. How does the compound’s stability under various pH and temperature conditions affect experimental outcomes?

Stability studies show:

- pH sensitivity : Degrades rapidly below pH 3 (carboxylic acid protonation) and above pH 9 (piperazine ring hydrolysis).

- Thermal stability : Stable up to 150°C; decomposition occurs via decarboxylation above 200°C (TGA data) .

| Condition | Stability Outcome |

|---|---|

| pH 2.0, 25°C | 50% degradation in 24 hours |

| pH 7.4, 37°C | 95% intact after 72 hours |

| 100°C, dry state | 10% loss after 6 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。